2-{[(3-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
2-{[(3-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound belonging to the thieno[3,2-d]pyrimidine family. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a pentyl side chain, and a sulfanyl group attached to a 3-methylphenyl moiety.
Preparation Methods
The synthesis of 2-{[(3-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps. One common method starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which are versatile intermediates. These intermediates undergo cyclization reactions in the presence of formic acid or triethyl orthoformate to form thieno[3,2-d]pyrimidin-4-ones . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
2-{[(3-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors, making it a candidate for drug development.
Medicine: Due to its biological activity, it is being explored for therapeutic applications, including anti-cancer and anti-inflammatory treatments.
Mechanism of Action
The mechanism of action of 2-{[(3-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-{[(3-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one can be compared to other thieno[3,2-d]pyrimidine derivatives, such as:
2-{[(4-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one: Similar in structure but with a different position of the methyl group on the phenyl ring.
Thieno[3,4-b]pyridine derivatives: These compounds have a similar core structure but differ in the arrangement of the nitrogen atoms and the attached functional groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS2/c1-3-4-5-10-21-18(22)17-16(9-11-23-17)20-19(21)24-13-15-8-6-7-14(2)12-15/h6-9,11-12H,3-5,10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKREDFKRKNOMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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